2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
2-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-20-12-9-15-16(19(20)23)5-4-6-17(15)24-13-18(22)21-10-7-14(2)8-11-21/h4-6,14H,3,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXXBPNRUXMQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322812 | |
| Record name | 2-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815638 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850904-95-9 | |
| Record name | 2-ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schmidt Reaction for Core Formation
The synthesis begins with the preparation of the dihydroisoquinolinone backbone. As demonstrated in prior work, the Schmidt reaction is employed to convert 6-methoxy-2,3-dihydroinden-1-one into 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. This reaction involves treatment with sodium azide in dichloromethane under acidic conditions (methanesulfonic acid), yielding the bicyclic lactam structure.
Key Reaction Conditions :
Demethylation to Introduce Hydroxy Functionality
The methoxy group at position 7 (equivalent to position 5 in the target compound due to numbering differences) is demethylated using boron tribromide (BBr₃) in dichloromethane, yielding 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.
Optimization Note :
Ethylation at Position 2
The ethyl group is introduced via alkylation of the lactam nitrogen. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates deprotonation, followed by reaction with ethyl iodide (1.5 equiv) at 60°C for 6 hours.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85–3.10 (m, 4H, dihydroisoquinolinone CH₂), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃).
- Yield: 82%.
Functionalization with the Oxoethoxy-Piperidinyl Side Chain
Bromoacetylation of the 5-Hydroxy Group
The 5-hydroxy intermediate is reacted with bromoacetyl bromide in the presence of potassium carbonate (K₂CO₃) to form 5-(bromoacetoxy)-2-ethyl-3,4-dihydroisoquinolin-1-one.
Reaction Protocol :
Nucleophilic Substitution with 4-Methylpiperidine
The bromoacetoxy intermediate undergoes displacement with 4-methylpiperidine in ethanol/water (4:1) under reflux, yielding the target oxoethoxy-piperidinyl derivative.
Optimization Insights :
- Excess 4-methylpiperidine (2.0 equiv) ensures complete substitution.
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.4 Hz, 3H, piperidinyl CH₃), 3.40–3.70 (m, 4H, piperidinyl CH₂), 4.62 (s, 2H, OCH₂CO).
- Yield: 68%.
Alternative Synthetic Routes and Mechanistic Considerations
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to directly couple 2-(4-methylpiperidin-1-yl)-2-oxoethanol with the 5-hydroxy intermediate. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitate the coupling, though yields are modest (55–60%) due to steric hindrance.
Amide Coupling via Carboxylic Acid Intermediate
Hydrolysis of the bromoacetoxy intermediate to 5-(carboxymethoxy)-2-ethyl-3,4-dihydroisoquinolin-1-one, followed by activation with N,N'-carbonyldiimidazole (CDI) and reaction with 4-methylpiperidine, provides an alternative pathway (yield: 70%).
Spectroscopic Characterization and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 387.2021 [M+H]⁺ (C₂₁H₂₇N₂O₃⁺ requires 387.2018).
Infrared (IR) Spectroscopy
Chromatographic Purity
Challenges and Mitigation Strategies
Byproduct Formation During Alkylation
Competing N-alkylation at the lactam oxygen is suppressed by using NaH in DMF, which selectively deprotonates the nitrogen.
Hydrolysis of the Bromoacetoxy Intermediate
Rapid reaction workup minimizes hydrolysis to the carboxylic acid derivative, which complicates subsequent amidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine moiety.
Reduction: Alcohol derivatives of the isoquinolinone core.
Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and receptor binding.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might make it useful in the development of new polymers or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,4-dihydroisoquinolin-1-one: Lacks the piperidine moiety and oxoethoxy linkage.
5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one: Lacks the ethyl group.
2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-isoquinolin-1-one: Lacks the dihydro component.
Uniqueness
The uniqueness of 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one lies in its combination of structural features. The presence of both the piperidine moiety and the oxoethoxy linkage, along with the ethyl group, provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is an organic compound belonging to the isoquinolinone family. Its unique structure, which includes an isoquinolinone core, an ethyl group, and a piperidine moiety, suggests potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C19H26N2O3 and a molecular weight of approximately 330.4 g/mol. The structural features that contribute to its biological activity include:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H26N2O3 |
| Molecular Weight | 330.4 g/mol |
| CAS Number | 850904-95-9 |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of these targets due to its structural compatibility with their active sites. The specific pathways involved in its action are still under investigation but could involve modulation of neurotransmitter systems or inhibition of specific enzymatic pathways.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antidepressant Activity : Isoquinolinone derivatives have been studied for their potential antidepressant effects, possibly through serotonin reuptake inhibition.
- Anti-inflammatory Effects : Some studies suggest that related compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : The presence of the piperidine moiety may enhance neuroprotective activities, potentially beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of isoquinolinone derivatives:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored various isoquinolinone derivatives for their antidepressant-like effects in animal models. The results indicated that modifications to the piperidine structure significantly influenced efficacy and side effect profiles.
- Neuroprotective Activity : Research published in Neuroscience Letters demonstrated that certain isoquinolinone compounds could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential therapeutic role in conditions like Alzheimer's disease.
- Anti-inflammatory Mechanisms : A study in Pharmacology Reports highlighted the anti-inflammatory properties of isoquinolinones through the inhibition of NF-kB signaling pathways, which are crucial in inflammation regulation.
Q & A
Q. What are the optimized synthetic routes for 2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one, and how can yield and purity be maximized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key considerations include:
- Solvent Selection : Dichloromethane or ethanol are common for their ability to stabilize intermediates .
- Catalyst Use : Acidic or basic catalysts may accelerate oxadiazole or piperidine ring formation .
- Purification : Techniques like column chromatography or recrystallization improve purity. Continuous flow synthesis () and advanced crystallization methods reduce side products.
Q. Table 1: Reaction Optimization Parameters
| Step | Reaction Type | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|---|
| 1 | Condensation | DCM/EtOH | H₂SO₄ | 60–80°C | 50–65% |
| 2 | Cyclization | THF | DBU | Reflux | 70–85% |
| 3 | Functionalization | EtOAc | Pd/C | RT | 60–75% |
Q. Which analytical techniques are recommended for structural characterization and purity assessment?
Methodological Answer:
- LC-MS/MS : Provides molecular weight confirmation and detects impurities at ppm levels. Lipid Search software () can assist in fragment ion analysis.
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How should stability studies be designed to evaluate degradation pathways under varying environmental conditions?
Methodological Answer: Follow ICH guidelines for forced degradation studies:
- Stress Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (H₂O₂) .
- Analytical Monitoring : Use UPLC-PDA-MS to track degradation products. Statistical tools like ANOVA () quantify degradation kinetics.
- Key Parameters : Calculate t₁/₂ (half-life) and identify labile groups (e.g., ester or amide bonds in the structure).
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., apoptosis markers) .
- Statistical Analysis : Apply Fisher’s least-significant difference test () to compare means across replicates.
- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀/EC₅₀ values, ensuring Hill slopes align with mechanistic expectations.
Q. Table 2: Example Bioactivity Data Comparison
| Assay Type | Target | IC₅₀ (µM) | R² Value | Discrepancy Source |
|---|---|---|---|---|
| Enzymatic | Kinase X | 0.12 | 0.98 | Buffer pH variation |
| Cellular | Cell Line Y | 1.5 | 0.85 | Membrane permeability |
Q. What methodologies assess the compound’s environmental impact and biodegradation potential?
Methodological Answer:
- Fate Studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Track metabolites via high-resolution mass spectrometry .
- Ecotoxicology : Test acute toxicity on Daphnia magna or algae. Apply species sensitivity distribution (SSD) models to predict ecosystem risks.
- Computational Tools : EPI Suite estimates physicochemical properties (e.g., logP, solubility) to model environmental partitioning .
Q. How can computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) .
- QSAR Modeling : Corrogate structural descriptors (e.g., topological polar surface area) with activity data to design analogs.
Methodological Notes
- Data Contradictions : When conflicting data arise (e.g., solubility vs. bioactivity), prioritize orthogonal validation and evaluate assay conditions (e.g., DMSO concentration effects) .
- Experimental Design : Adopt split-plot designs () for multi-variable studies (e.g., solvent × temperature interactions).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
